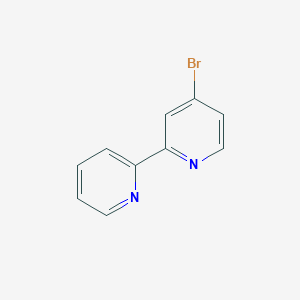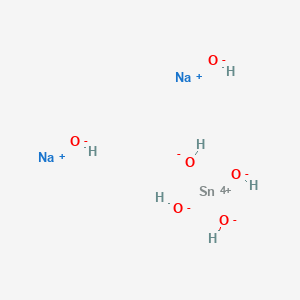
Disodium tin hexahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na2[Sn(OH)6]. This colorless salt forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide. It is used as a stabilizer for hydrogen peroxide and has various applications in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hexahydroxostannate(IV) can be synthesized through the following methods:
Dissolving Metallic Tin in Sodium Hydroxide: [ \text{Sn} + 2 \text{NaOH} + 4 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] + 2 \text{H}_2 ]
Dissolving Tin(IV) Oxide in Sodium Hydroxide: [ \text{SnO}_2 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] ]
Roasting Tin(IV) Oxide with Sodium Carbonate: [ \text{SnO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SnO}_3 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of sodium hexahydroxostannate(IV) typically involves the dissolution of tin in sodium hydroxide or the reaction of tin(IV) oxide with sodium hydroxide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium hexahydroxostannate(IV) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form different tin compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as chloride ions or organic ligands can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Products may include lower oxidation state tin compounds or elemental tin.
Substitution: Products depend on the substituting ligand, forming compounds like sodium hexachlorostannate(IV).
Scientific Research Applications
Sodium hexahydroxostannate(IV) has several scientific research applications:
Chemistry: Used as a stabilizer for hydrogen peroxide and in the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in electroplating, ceramics, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which sodium hexahydroxostannate(IV) exerts its effects involves its ability to act as a stabilizer and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and metal ions, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Sodium hexachlorostannate(IV) (Na2[SnCl6]): Similar in structure but contains chloride ions instead of hydroxide ions.
Sodium stannate(IV) (Na2SnO3): An anhydrous form with a different structure and properties.
Sodium germanate (Na2GeO3): Similar in structure but contains germanium instead of tin.
Uniqueness
Sodium hexahydroxostannate(IV) is unique due to its specific coordination complex structure and its ability to stabilize hydrogen peroxide, making it valuable in various applications .
Properties
CAS No. |
12027-70-2 |
|---|---|
Molecular Formula |
H6NaO6Sn- |
Molecular Weight |
243.74 g/mol |
IUPAC Name |
sodium;tin(4+);hexahydroxide |
InChI |
InChI=1S/Na.6H2O.Sn/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChI Key |
QBQYNDHQVIUSPP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Sn+4] |
Key on ui other cas no. |
12027-70-2 |
physical_description |
DryPowde |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


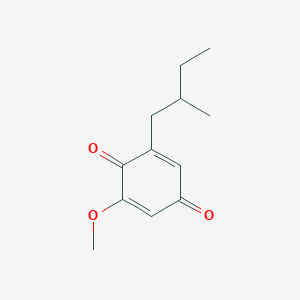
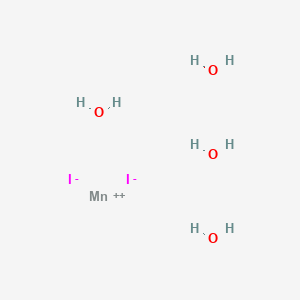
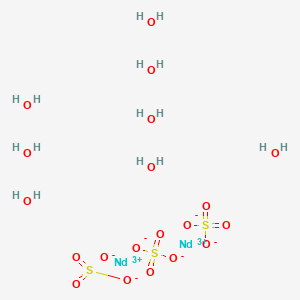
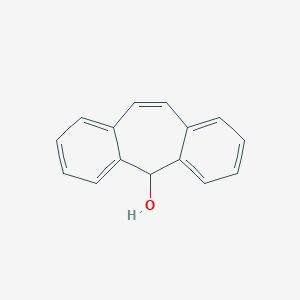
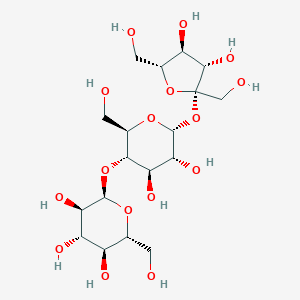
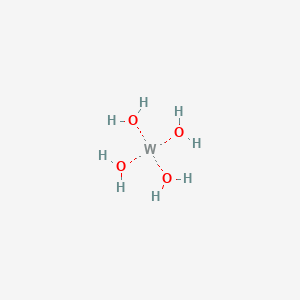
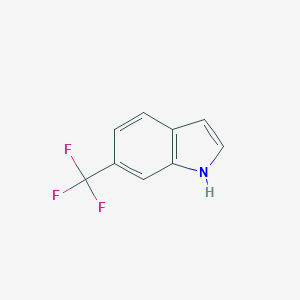
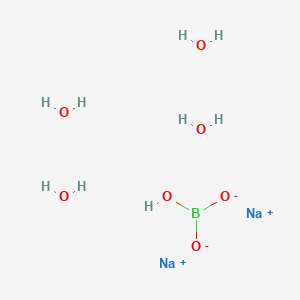
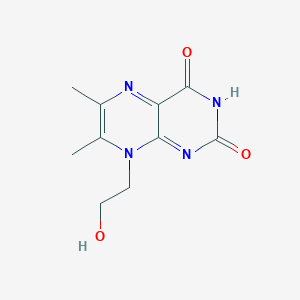
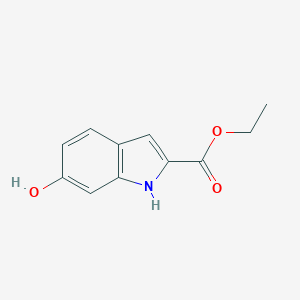
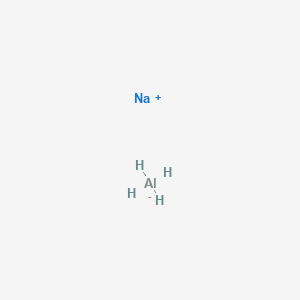
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
